molecular formula C13H11N3O4S B255344 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide

Cat. No. B255344
M. Wt: 305.31 g/mol
InChI Key: WPMURQRZFHQAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide, also known as AMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. AMT is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide has been shown to interact with a number of different proteins, including kinases, phosphatases, and ion channels, which may contribute to its diverse range of effects.
Biochemical and Physiological Effects:
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and receptors in the body. It has also been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain medications.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide in laboratory experiments is its versatility. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide has been shown to interact with a wide range of proteins, making it a useful tool for investigating a variety of biological processes. However, one limitation of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide. One area of interest is the development of new pain medications based on the anti-inflammatory and analgesic properties of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide. Additionally, further research is needed to fully understand the mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide and how it interacts with different proteins in the body. Finally, there may be potential applications for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide in the treatment of other diseases and conditions, such as cancer and neurological disorders.

Synthesis Methods

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide involves the reaction of 4-nitrobenzoyl chloride with 5-acetyl-4-methyl-1,3-thiazole-2-amine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide in its pure form.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. One of the primary uses of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide is as a tool for studying the mechanisms of action of various enzymes and receptors in the body. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide has been shown to interact with a number of different proteins, including kinases, phosphatases, and ion channels, making it a versatile tool for investigating a wide range of biological processes.

properties

Product Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide

Molecular Formula

C13H11N3O4S

Molecular Weight

305.31 g/mol

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide

InChI

InChI=1S/C13H11N3O4S/c1-7-11(8(2)17)21-13(14-7)15-12(18)9-3-5-10(6-4-9)16(19)20/h3-6H,1-2H3,(H,14,15,18)

InChI Key

WPMURQRZFHQAJD-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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